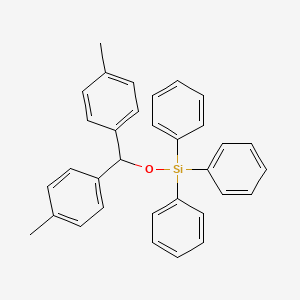

(Di-p-tolylmethoxy)triphenylsilane

Beschreibung

BenchChem offers high-quality (Di-p-tolylmethoxy)triphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Di-p-tolylmethoxy)triphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C33H30OSi |

|---|---|

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

bis(4-methylphenyl)methoxy-triphenylsilane |

InChI |

InChI=1S/C33H30OSi/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34-35(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |

InChI-Schlüssel |

NFWUMTQMZJUFAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

What is the chemical structure and molecular weight of (Di-p-tolylmethoxy)triphenylsilane

An In-depth Technical Guide to (Di-p-tolylmethoxy)triphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (Di-p-tolylmethoxy)triphenylsilane, a sterically hindered triarylalkoxysilane. The content herein details its chemical structure, molecular weight, proposed synthesis, potential applications, and relevant analytical considerations. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of novel organosilicon compounds in the fields of organic chemistry and drug development.

Section 1: Chemical Identity and Properties

(Di-p-tolylmethoxy)triphenylsilane is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and a di-p-tolylmethoxy group. The significant steric bulk imparted by the two para-tolyl substituents and the three phenyl groups influences its reactivity and potential applications, particularly as a protective group for alcohols.

Chemical Structure

The chemical structure of (Di-p-tolylmethoxy)triphenylsilane is depicted below:

Systematic Name: Triphenyl((di-p-tolyl)methoxy)silane

Molecular Formula and Weight

The molecular formula and corresponding molecular weight are crucial for quantitative experimental design and analysis.

| Property | Value |

| Molecular Formula | C₃₃H₃₀OSi |

| Molecular Weight | 470.68 g/mol |

Section 2: Synthesis and Experimental Protocols

Currently, (Di-p-tolylmethoxy)triphenylsilane is not a commercially available compound and its synthesis has not been explicitly reported in the literature. However, a plausible synthetic route can be designed based on established methods for the formation of silicon-oxygen bonds, typically through the reaction of a silyl halide with an alcohol.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the preparation of di-p-tolylmethanol followed by its reaction with triphenylsilyl chloride.

Caption: Proposed two-step synthesis of (Di-p-tolylmethoxy)triphenylsilane.

Experimental Protocol: Synthesis of Di-p-tolylmethanol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

4-Bromotoluene

-

Anhydrous diethyl ether

-

4-Tolualdehyde (p-tolualdehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet by adding a crystal of iodine.

-

Add a solution of 4-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, p-tolylmagnesium bromide.

-

Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.

-

Add a solution of p-tolualdehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude di-p-tolylmethanol, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of (Di-p-tolylmethoxy)triphenylsilane

Materials:

-

Di-p-tolylmethanol

-

Triphenylsilyl chloride

-

Imidazole or other suitable base (e.g., triethylamine, pyridine)

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve di-p-tolylmethanol and imidazole in anhydrous DMF.

-

Add triphenylsilyl chloride to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and hexane.

-

Separate the organic layer, and extract the aqueous layer with hexane.

-

Combine the organic layers, wash with deionized water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Di-p-tolylmethoxy)triphenylsilane.

Section 3: Potential Applications in Research and Drug Development

The unique structural features of (Di-p-tolylmethoxy)triphenylsilane, particularly its steric bulk, suggest several potential applications in organic synthesis and medicinal chemistry.

Bulky Protecting Group for Alcohols

The primary anticipated application of this compound is as a highly sterically hindered protecting group for primary and secondary alcohols. The triphenylsilyl group itself is a known protecting group, and the addition of the bulky di-p-tolylmethoxy substituent would further enhance its steric hindrance. This could allow for highly selective protection of less hindered alcohols in complex molecules containing multiple hydroxyl groups.

Chiral Resolution

If a chiral version of di-p-tolylmethanol is used in the synthesis, the resulting diastereomeric silyl ethers could be separable by chromatography. This would provide a method for the resolution of racemic alcohols, a critical step in the synthesis of many pharmaceutical compounds.

Fine-Tuning of Electronic and Steric Properties

The para-methyl groups on the tolyl rings are electron-donating, which can subtly influence the electronic properties of the silicon center. This, combined with the significant steric hindrance, allows for the fine-tuning of reactivity in applications such as catalysis or as a directing group in organic synthesis.

Section 4: Analytical Characterization

The successful synthesis and purification of (Di-p-tolylmethoxy)triphenylsilane would be confirmed by a suite of standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the phenyl and tolyl groups, a singlet for the methoxy proton, and singlets for the methyl protons on the tolyl groups. The integration of these signals should be consistent with the C₃₃H₃₀OSi structure. |

| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon, the methyl carbons, and the silicon-bonded carbons. |

| ²⁹Si NMR | A characteristic chemical shift for a tetra-substituted silicon atom in an alkoxy-silane environment. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (470.68 g/mol ). Fragmentation patterns would likely show the loss of the di-p-tolylmethoxy group or a phenyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for Si-O-C stretching, C-H stretching of aromatic and methyl groups, and C=C stretching of the aromatic rings. |

Section 5: Conclusion and Future Outlook

(Di-p-tolylmethoxy)triphenylsilane represents a novel, sterically demanding organosilicon compound with significant potential as a tool in organic synthesis, particularly for the selective protection of alcohols. The synthetic route proposed herein is based on well-established chemical transformations and should be readily achievable in a standard organic chemistry laboratory.

Future research in this area could focus on:

-

The optimization of the synthesis of (Di-p-tolylmethoxy)triphenylsilane.

-

A systematic evaluation of its efficacy as a protecting group for a wide range of alcohols.

-

Exploration of its applications in asymmetric synthesis and catalysis.

-

Investigation into the synthesis and applications of analogous sterically hindered alkoxysilanes.

The development of new and highly selective protecting groups is of continuous importance in the field of drug discovery and development, where the synthesis of complex, polyfunctional molecules is a common challenge. (Di-p-tolylmethoxy)triphenylsilane offers the potential to be a valuable addition to the synthetic chemist's toolbox.

References

While there are no direct references for (Di-p-tolylmethoxy)triphenylsilane, the principles of its synthesis and potential applications are well-grounded in the existing literature on organosilicon chemistry. For further reading on related topics, the following resources are recommended:

- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. (Provides comprehensive information on protecting groups, including silyl ethers).

- Brook, M.A. Silicon in Organic, Organometallic, and Polymer Chemistry; John Wiley & Sons: New York, 2000. (A detailed text on the chemistry of organosilicon compounds).

- Pawlenko, S. Organosilicon Chemistry; Walter de Gruyter: Berlin, 1986. (Covers the fundamental principles and reactions of organosilicon compounds).

(Di-p-tolylmethoxy)triphenylsilane physical and chemical properties data

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of (Di-p-tolylmethoxy)triphenylsilane

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties, a proposed synthetic route, and potential applications for (di-p-tolylmethoxy)triphenylsilane. It is important to note that this compound is a highly specialized silyl ether, and as of the date of this publication, there is no readily available experimental data in the public domain. Consequently, this document serves as a theoretical and predictive guide for researchers, scientists, and professionals in drug development. The insights herein are derived from the well-established principles of organic and organosilicon chemistry, and supported by data from its constituent precursors and analogous compounds. The proposed structure for (di-p-tolylmethoxy)triphenylsilane is that of a triphenylsilyl ether of di-p-tolylmethanol.

Introduction and Structural Elucidation

The nomenclature "(di-p-tolylmethoxy)triphenylsilane" suggests a molecule comprised of a triphenylsilyl group, (C₆H₅)₃Si-, bonded to a di-p-tolylmethoxy group, [(p-CH₃C₆H₄)₂CHO]-. This forms a sterically hindered silyl ether. Silyl ethers are a cornerstone of modern organic synthesis, primarily serving as protecting groups for alcohols. The triphenylsilyl (TPS) group, in particular, is known for its bulkiness and specific reactivity, offering a unique profile in complex molecular synthesis.[1]

This guide will explore the predicted characteristics of this molecule, providing a foundational understanding for its potential synthesis and use in advanced chemical research.

Predicted Molecular and Physical Properties

The fundamental properties of (di-p-tolylmethoxy)triphenylsilane have been calculated or inferred from the nature of its constituent parts.

| Property | Predicted Value | Rationale and Supporting Data |

| Molecular Formula | C₃₃H₃₀OSi | Based on the covalent assembly of a triphenylsilyl group and a di-p-tolylmethoxy group. |

| Molecular Weight | 482.68 g/mol | Calculated from the molecular formula. |

| Physical State | White to off-white crystalline solid | High molecular weight and the presence of multiple aromatic rings suggest a solid state at room temperature, similar to triphenylsilanol (m.p. 150-153 °C).[2] |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, toluene). Insoluble in water. | The largely non-polar, aromatic structure predicts good solubility in organic media and poor solubility in aqueous solutions. Triphenylsilane is soluble in most organic solvents.[1] |

| Melting Point | >150 °C | The high molecular weight and symmetrical nature of the molecule would likely result in a high melting point, exceeding that of its precursors. |

| Stability | Stable under inert atmosphere. Sensitive to strong acids and fluoride ions. | The triphenylsilyl ether linkage is known to be more stable towards acidic hydrolysis than less bulky silyl ethers like trimethylsilyl (TMS) ethers.[1] However, it can be cleaved under specific acidic conditions or with fluoride ion sources. |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ ~7.2-7.8 ppm (m, 23H, Ar-H), δ ~5.5-5.8 ppm (s, 1H, CH-O), δ ~2.3 ppm (s, 6H, Ar-CH₃) | The aromatic region would show complex multiplets for the phenyl and tolyl protons. A key singlet would be the methine proton of the di-p-tolylmethoxy group. The two methyl groups on the tolyl rings would appear as a singlet. |

| ¹³C NMR | δ ~125-140 ppm (Ar-C), δ ~80-85 ppm (CH-O), δ ~21 ppm (Ar-CH₃) | Multiple signals are expected in the aromatic region. The methine carbon and the methyl carbons would be characteristic signals. |

| IR Spectroscopy | ~3070-3050 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Alkyl C-H stretch), ~1100-1050 cm⁻¹ (Si-O-C stretch), ~1115 cm⁻¹ (Si-Ph stretch) | The Si-O-C bond would give a strong, characteristic absorption band. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 482.7. Key fragments would include [M - C₆H₅]⁺ (m/z = 405.7), [M - OCH(C₇H₇)₂]⁺ (m/z = 259.1, triphenylsilyl cation), and [(CH₃C₆H₄)₂CHO]⁺ (m/z = 211.1). | Fragmentation patterns would be indicative of the loss of phenyl groups from the silicon atom and cleavage of the Si-O bond. |

Proposed Synthesis

The most direct and logical route to (di-p-tolylmethoxy)triphenylsilane is the dehydrogenative coupling of triphenylsilane with di-p-tolylmethanol. This reaction is typically catalyzed by a base or a transition metal complex.[3][4][5]

Reaction: (C₆H₅)₃SiH + (p-CH₃C₆H₄)₂CHOH → (C₆H₅)₃Si-O-CH(C₆H₄CH₃-p)₂ + H₂

An alternative approach involves the reaction of a triphenylsilyl halide (e.g., triphenylsilyl chloride) with di-p-tolylmethanol in the presence of a non-nucleophilic base like imidazole or pyridine to scavenge the resulting HCl.

Reaction: (C₆H₅)₃SiCl + (p-CH₃C₆H₄)₂CHOH + Base → (C₆H₅)₃Si-O-CH(C₆H₄CH₃-p)₂ + [Base-H]⁺Cl⁻

Hypothetical Experimental Protocol (Dehydrogenative Coupling)

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di-p-tolylmethanol (1.0 eq) in anhydrous, degassed toluene.

-

Addition of Reagents: To the stirred solution, add triphenylsilane (1.1 eq).

-

Catalyst: Add a catalytic amount of potassium carbonate (K₂CO₃, 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for (di-p-tolylmethoxy)triphenylsilane.

Predicted Chemical Reactivity and Stability

The chemical behavior of (di-p-tolylmethoxy)triphenylsilane is dominated by the Si-O-C bond.

-

Stability: The significant steric hindrance provided by the three phenyl groups on the silicon and the two p-tolyl groups on the adjacent carbon atom would render this silyl ether exceptionally stable compared to less substituted analogues. It is expected to be resistant to a wide range of reaction conditions, including many oxidizing and reducing agents, and organometallic reagents.

-

Deprotection (Cleavage): Despite its stability, the Si-O bond can be cleaved.

-

Acidic Hydrolysis: Strong protic acids (e.g., HCl, trifluoroacetic acid) will protonate the oxygen atom, facilitating nucleophilic attack and cleavage to yield triphenylsilanol and di-p-tolylmethanol.

-

Fluoride-Mediated Cleavage: This is a standard method for cleaving silyl ethers. Reagents like tetrabutylammonium fluoride (TBAF) will readily cleave the Si-O bond due to the high affinity of silicon for fluoride.

-

Sources

Mechanistic Insights into the Synthesis of (Di-p-tolylmethoxy)triphenylsilane: A Comprehensive Guide to Bulky Silyl Ether Formation

Executive Summary

This technical guide provides an in-depth mechanistic analysis and an optimized experimental framework for the synthesis of (di-p-tolylmethoxy)triphenylsilane. By coupling a sterically demanding secondary alcohol (di-p-tolylmethanol) with a bulky silylating agent (triphenylsilyl chloride), this reaction serves as a premier model for understanding Lewis base-catalyzed silylation, hypervalent silicon transition states, and the kinetic nuances of sterically hindered etherification.

Introduction

Silyl ethers are foundational protecting groups in multi-step organic synthesis and active pharmaceutical ingredient (API) development[1]. While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers are ubiquitous, the triphenylsilyl (TPS) group offers unique stabilizing properties and distinct electronic profiles[2].

The synthesis of (di-p-tolylmethoxy)triphenylsilane involves the reaction of di-p-tolylmethanol (4,4'-dimethylbenzhydrol) with triphenylsilyl chloride (TPSCl). This specific transformation is highly instructive: the electron-donating p-methyl groups enhance the alcohol's nucleophilicity, while the immense steric bulk of both the benzhydryl framework and the TPS group necessitates precise catalytic intervention to overcome activation barriers[3].

Mechanistic Pathway: Lewis Base-Catalyzed Silylation

The formation of a silyl ether from an alcohol and a silyl chloride does not proceed via a standard SN2 mechanism at a carbon center; rather, it involves nucleophilic substitution at the silicon atom, which can expand its octet to form pentacoordinate or even hexacoordinate transition states[4].

For sterically hindered substrates like di-p-tolylmethanol, the background reaction with TPSCl is negligible. The introduction of a nucleophilic base, such as imidazole, fundamentally alters the reaction pathway via the Corey protocol[1]:

-

Catalyst Activation: Imidazole attacks the electrophilic silicon of TPSCl, displacing the chloride ion. This generates a highly reactive triphenylsilylimidazolium intermediate ([Ph3Si-Im]+ Cl-). This species is significantly more electrophilic than the parent silyl chloride[4].

-

Nucleophilic Attack: The oxygen atom of di-p-tolylmethanol attacks the hypervalent silicon center of the imidazolium intermediate. The electron-donating nature of the p-tolyl groups increases the partial negative charge on the hydroxyl oxygen, thermodynamically favoring this attack.

-

Proton Transfer and Collapse: A second equivalent of imidazole acts as a Brønsted base, abstracting the proton from the transient oxonium species. The pentacoordinate transition state collapses, expelling the neutral imidazole leaving group and yielding the desired (di-p-tolylmethoxy)triphenylsilane[2].

Figure 1: Catalytic mechanism of silyl ether formation via a silylimidazolium intermediate.

Kinetic and Thermodynamic Considerations

The kinetics of silylation with TPSCl present counterintuitive phenomena. Standard steric models suggest that bulky silyl chlorides should react sluggishly. However, kinetic progress analyses reveal that TPSCl can exhibit accelerated rates compared to smaller silyl chlorides in specific non-polar solvents—a phenomenon termed "the bigger the faster"[5]. This is attributed to stabilizing non-covalent interactions (e.g., π-π stacking or dispersion forces) between the aromatic rings of the silylating agent and the substrate in the transition state[5].

Furthermore, advanced mechanistic studies on asymmetric silylations utilizing TPSCl have identified multi-step pathways where the reaction order of the silyl chloride is greater than one. In these regimes, a second equivalent of TPSCl acts as a Lewis acid to assist in the departure of the chloride leaving group from the initial catalyst-silyl complex[6].

Table 1: Comparative Kinetic and Structural Parameters of Common Silylating Agents [4]

| Silyl Group | Reagent | Relative Steric Bulk | Lability to Acid | Typical Reaction Time (Primary OH) |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | TMSCl | Low | Very High | < 15 minutes |

| tert-Butyldimethylsilyl (TBS) | TBSCl | Moderate | Moderate | 1 - 4 hours |

| Triphenylsilyl (TPS) | TPSCl | High | Low | 4 - 12 hours |

Experimental Workflow & Self-Validating Protocol

To ensure high fidelity in synthesizing (di-p-tolylmethoxy)triphenylsilane, the following protocol leverages the Corey method[1], utilizing N,N-dimethylformamide (DMF) to maintain high local concentrations of the reactive imidazolium intermediate.

Table 2: Reagent Stoichiometry for Silylation

| Reagent | MW ( g/mol ) | Equivalents | Function |

|---|---|---|---|

| Di-p-tolylmethanol | 212.29 | 1.0 | Substrate (Nucleophile) |

| Triphenylsilyl chloride | 294.85 | 1.2 | Silylating Agent (Electrophile) |

| Imidazole | 68.08 | 2.5 | Nucleophilic Catalyst / Base |

| DMF (Anhydrous) | 73.09 | - | Solvent (Polar Aprotic) |

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry nitrogen. Moisture must be rigorously excluded, as TPSCl readily hydrolyzes to triphenylsilanol[7].

-

Substrate Dissolution: Dissolve 1.0 equivalent of di-p-tolylmethanol and 2.5 equivalents of imidazole in anhydrous DMF (approx. 0.5 M concentration relative to the alcohol). Cool the mixture to 0 °C using an ice bath. Causality: The excess imidazole ensures complete scavenging of the HCl byproduct, driving the equilibrium forward.

-

Electrophile Addition: Dissolve 1.2 equivalents of triphenylsilyl chloride in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents thermal spikes and minimizes the formation of siloxane byproducts.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) or in situ FTIR (monitoring the disappearance of the broad -OH stretch at ~3300 cm⁻¹)[6].

-

Quenching and Workup: Once complete (typically 4-8 hours), quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl). Causality: This neutralizes the imidazole and hydrolyzes any unreacted TPSCl[1]. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure (di-p-tolylmethoxy)triphenylsilane.

Figure 2: Experimental workflow for the synthesis of (di-p-tolylmethoxy)triphenylsilane.

Analytical Validation

Validating the structural integrity of the synthesized (di-p-tolylmethoxy)triphenylsilane relies on orthogonal analytical techniques to ensure a self-validating system:

-

Proton NMR (1H NMR): The most definitive marker is the disappearance of the hydroxyl proton (typically a broad singlet around 2.0-2.5 ppm in CDCl3). The benzhydryl methine proton (Ar2CH-O-Si) will shift slightly upfield compared to the starting material. Additionally, the integration of the aromatic region will increase by 15 protons, corresponding to the three phenyl rings of the TPS group (multiplets between 7.3 and 7.6 ppm).

-

Infrared Spectroscopy (FTIR): The broad O-H stretching frequency at 3200-3400 cm⁻¹ will completely vanish. A new, strong absorption band corresponding to the Si-O-C asymmetric stretch will appear between 1050 and 1100 cm⁻¹.

-

Mass Spectrometry (HRMS): Electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) will yield the molecular ion adduct (e.g.,[M+Na]+ or [M+NH4]+), confirming the exact mass of the bulky silyl ether.

References

-

Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC (NIH). 5

-

The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide - Benchchem. 4

-

Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection) - Orgosolver. 2

-

Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts - RSC Publishing. 6

-

Mechanistic investigations of alcohol silylation with isothiourea catalysts - NSF PAR. 8

-

Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride - Aure Chemical. 7

-

Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC (NIH). 9

-

Silyl ether - Wikipedia. 1

-

Silylation-Based Kinetic Resolution of Monofunctional Secondary Alcohols - Organic Letters (ACS Publications). 3

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of (Di-p-tolylmethoxy)triphenylsilane in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (Di-p-tolylmethoxy)triphenylsilane

Abstract

(Di-p-tolylmethoxy)triphenylsilane is a sterically hindered silyl ether, a class of molecules pivotal as protecting groups in multi-step organic synthesis.[1][2] An understanding of a compound's solubility is a fundamental prerequisite for its effective application, influencing critical parameters from reaction kinetics to purification and formulation. This technical guide provides a comprehensive framework for characterizing the solubility profile of (Di-p-tolylmethoxy)triphenylsilane. It combines theoretical predictions based on molecular structure analysis with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals, offering the necessary tools to confidently assess and leverage the solubility properties of this and structurally related compounds.

Introduction to (Di-p-tolylmethoxy)triphenylsilane

(Di-p-tolylmethoxy)triphenylsilane belongs to the silyl ether family of compounds.[1] Its molecular structure consists of a central silicon atom bonded to an oxygen, which is in turn part of a di-p-tolylmethoxy group, and three phenyl groups.

Molecular Structure Breakdown:

-

Core: A silyl ether (Si-O-C) linkage.

-

Silicon Substituents: Three phenyl groups (triphenylsilyl moiety, Ph₃Si-). This group is bulky and lipophilic.

-

Alkoxy Group: A di-p-tolylmethoxy group [((p-CH₃C₆H₄)₂CH-O-]. This is a large, sterically demanding, and predominantly nonpolar group.

The combination of the triphenylsilyl and the di-p-tolylmethoxy moieties results in a large, sterically congested, and highly nonpolar molecule. Such silyl ethers are designed for high stability and are often employed to protect hydroxyl groups during complex synthetic sequences where milder protecting groups might fail.[3] The solubility of this compound dictates the choice of solvents for reactions, purification techniques (e.g., crystallization, chromatography), and storage.

Theoretical Principles and Predicted Solubility

The solubility of a molecular solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

Molecular Analysis of (Di-p-tolylmethoxy)triphenylsilane:

-

Polarity: The molecule is overwhelmingly nonpolar. The numerous aromatic rings (five phenyl, two tolyl) and hydrocarbon framework contribute to significant van der Waals forces. The Si-O-C ether linkage introduces a minor polar element, but it is sterically shielded by the bulky flanking groups, minimizing its interaction with polar solvents.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors. The ether oxygen can act as a very weak hydrogen bond acceptor, but this capacity is sterically hindered.

-

Size and Shape: The large molecular weight and bulky, three-dimensional structure will require significant energy to create a solute cavity within a highly structured solvent like water, making aqueous solubility extremely low.

Based on this analysis, we can predict its solubility across a spectrum of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of (Di-p-tolylmethoxy)triphenylsilane

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | "Like dissolves like"; strong van der Waals interactions between the solute's aromatic rings and the solvent.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating large, nonpolar to moderately polar organic molecules. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | The ether functionality of the solvents can interact favorably with the solute. THF is generally a better solvent for large organic molecules than diethyl ether. |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | The higher polarity and ketone/ester groups are less compatible with the highly nonpolar solute. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | Highly polar solvents; their strong dipole-dipole interactions are not easily overcome by the nonpolar solute. |

| Polar Protic | Methanol, Ethanol | Very Low / Insoluble | The solvent's strong hydrogen-bonding network is difficult for the nonpolar solute to disrupt. |

| Aqueous | Water | Insoluble | Extreme mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility Profile

Theoretical predictions must be validated by empirical data. A two-tiered approach, beginning with a rapid qualitative assessment followed by a precise quantitative determination, provides a complete solubility profile.

Causality in Method Selection

For a crystalline solid like (Di-p-tolylmethoxy)triphenylsilane, the "excess solid" method, where an excess of the compound is equilibrated with the solvent, is the most robust and reliable approach.[5] This ensures that true saturation is achieved. Quantitative analysis of the resulting saturated solution via High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and accuracy, which are critical for measuring solubility over a wide dynamic range.

Experimental Protocol: Qualitative Assessment

This rapid test provides a practical confirmation of the predictions in Table 1.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of (Di-p-tolylmethoxy)triphenylsilane into a series of labeled small glass vials (e.g., 4 mL).

-

Solvent Addition: Add 1 mL of a test solvent to each vial.

-

Agitation: Cap the vials securely and agitate vigorously using a vortex mixer for 60 seconds.

-

Observation: Allow the vials to stand for 5-10 minutes and observe.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[6]

-

Experimental Protocol: Quantitative Determination (Isothermal Shake-Flask Method)

This protocol determines the equilibrium solubility at a controlled temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid (Di-p-tolylmethoxy)triphenylsilane to a vial for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C). Equilibrate for at least 24 hours to ensure the system reaches a thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the organic solvent) into a clean HPLC vial. This step is critical to remove all undissolved microparticulates.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC detector.

-

HPLC Analysis: Analyze the diluted sample by a validated HPLC method to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of Quantitative Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Data Interpretation and Application

The solubility data gathered is directly applicable to various stages of research and development:

-

Reaction Chemistry: The choice of solvent is paramount. A solvent in which the compound has high solubility is typically preferred to ensure a homogeneous reaction mixture and favorable kinetics. For example, based on the predicted profile, toluene or DCM would be excellent choices.

-

Purification: Solubility differences are the basis of crystallization. To purify (Di-p-tolylmethoxy)triphenylsilane, one would select a solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A solvent pair, such as DCM/hexane, could also be employed, where it is soluble in DCM but insoluble in hexane.

-

Chromatography: Solubility in the mobile phase is essential for both thin-layer chromatography (TLC) and column chromatography. The data helps in selecting an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) for effective separation.

-

Compound Handling and Storage: Knowing the solubility allows for the preparation of stock solutions for screening or further reactions.[5] Using a solvent with high solubility like THF or DCM ensures stability and accurate dispensing.

Conclusion

While no direct public data exists for the solubility of (Di-p-tolylmethoxy)triphenylsilane, a robust profile can be constructed through a combination of theoretical analysis and systematic experimentation. Its large, nonpolar structure strongly suggests high solubility in nonpolar organic solvents like toluene and dichloromethane, and poor solubility in polar solvents, especially water and alcohols. The experimental workflows provided in this guide offer a reliable and reproducible means to quantitatively determine this profile. This empirical data is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the confident handling of this and other bulky silyl ether compounds in a research environment.

References

- Benchchem. (n.d.). Selective Deprotection of the Trityl Group.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.

- Benchchem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.

- Wikipedia. (n.d.). Silyl ether.

- Wikidoc. (2012, September 6). Silyl ether.

Sources

A Technical Guide to the Structural Elucidation of Sterically Hindered Aryl Silyl Ethers: A Case Study on (Di-p-tolylmethoxy)triphenylsilane Analogues

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the crystallographic and three-dimensional structural analysis of sterically demanding silyl ethers. While a public crystal structure for (Di-p-tolylmethoxy)triphenylsilane is not available in crystallographic databases as of the time of this writing, this guide will use the closely related and structurally characterized 2,4,6-tri-methylphenyl triphenylsilyl ether as a validated case study.[1] The methodologies, principles, and structural insights derived from this analogue provide an authoritative framework for understanding the target molecule and this important class of compounds.

Silyl ethers are indispensable tools in modern organic synthesis, primarily serving as protecting groups for hydroxyl functionalities.[2] Their stability, which can be precisely tuned by altering the steric and electronic properties of the substituents on the silicon atom, makes them exceptionally versatile.[3][4] The triphenylsilyl (triphenylsilane) group, in particular, offers significant steric bulk, providing robust protection that is orthogonal to many other protecting groups.[5] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction (SC-XRD) is critical for rationalizing their reactivity, stability, and potential applications in materials science and as pharmaceutical intermediates.

Part 1: Synthesis and Crystal Growth of Aryltriphenylsilyl Ethers

The synthesis of sterically hindered aryltriphenylsilyl ethers is typically achieved via a nucleophilic substitution reaction between a silyl halide and a corresponding alcohol or its salt. The choice of a salt, such as a sodium phenoxide, is often preferred for hindered phenols to enhance the nucleophilicity of the oxygen atom and drive the reaction to completion.

Experimental Protocol: Synthesis

The following protocol is adapted from established methods for synthesizing aryltriphenylsilyl ethers.[1]

-

Preparation of the Sodium Phenoxide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the sterically hindered phenol (e.g., 2,4,6-trimethylphenol) (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until hydrogen gas evolution ceases. The formation of the sodium salt is typically indicated by a change in the solution's appearance.

-

-

Silylation Reaction:

-

In a separate flask, dissolve chlorotriphenylsilane ((C₆H₅)₃SiCl) (1.0 eq) in anhydrous THF.

-

Slowly add the solution of chlorotriphenylsilane to the freshly prepared sodium phenoxide slurry at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure aryltriphenylsilyl ether.

-

Causality and Experimental Insights:

-

Inert Atmosphere: The use of an inert atmosphere is critical because the sodium hydride reagent and the intermediate phenoxide are highly reactive towards moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the sodium hydride and the hydrolysis of the chlorotriphenylsilane starting material.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium towards the formation of the reactive phenoxide.

Crystal Growth Methodology

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for compounds that are stable at room temperature.

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, or a mixture of hexane/ethyl acetate).

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap or parafilm, and pierce it with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand for several days to weeks. Colorless, well-defined crystals should form as the solution becomes supersaturated.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The determination of a molecular structure by SC-XRD is a definitive analytical technique that provides precise atomic coordinates. The workflow involves several key stages, from data collection to structure refinement.

Diagram: SC-XRD Experimental Workflow

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6] The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and merging redundant data.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary molecular model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic sensibility. The data is then prepared in the Crystallographic Information File (CIF) format for publication and deposition.[7]

Part 3: Structural Analysis of 2,4,6-tri-methylphenyl triphenylsilyl ether

The crystallographic data for the analogue, 2,4,6-tri-methylphenyl triphenylsilyl ether, provides a concrete foundation for understanding the structural features of this class of molecules.[1]

Table 1: Crystallographic Data

| Parameter | Value (for 2,4,6-tri-methylphenyl triphenylsilyl ether) |

| Chemical Formula | C₂₇H₂₆OSi |

| Formula Weight | 406.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.031(3) |

| b (Å) | 9.0210(18) |

| c (Å) | 16.685(3) |

| β (°) | 113.84(3) |

| Volume (ų) | 2206.3(7) |

| Z (Molecules per cell) | 4 |

| Density (calculated, g/cm³) | 1.223 |

| R-factor (R1) | Typically < 0.05 for a well-refined structure |

| Data Source | Journal of Coordination Chemistry, 2013[1] |

Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Analysis of the 3D Structure:

-

Si-O-C Bond Angle: The Si-O-C bond angle is a key parameter in silyl ethers. In this sterically crowded environment, the angle is expected to be significantly wider than the typical sp³ angle of 109.5° to alleviate steric strain between the bulky triphenylsilyl and 2,4,6-trimethylphenyl (mesityl) groups. This wide angle also reflects the high polarizability of the silicon atom.

-

Conformation: The three phenyl rings on the silicon atom and the mesityl group will arrange themselves to minimize steric clashes. This typically results in a "propeller-like" conformation for the triphenylsilyl group. The orientation of the mesityl group relative to the Si-O bond will be dictated by the interactions with the phenyl rings.

-

Bond Lengths: The Si-C and Si-O bond lengths are consistent with standard values for tetracoordinate silicon compounds. Any significant deviation could indicate unusual electronic effects or strain.

-

Intermolecular Interactions: In the crystal lattice, the packing of molecules is governed by weak intermolecular forces. Due to the abundance of aromatic rings, π-π stacking or C-H···π interactions are likely to be significant forces that stabilize the crystal structure.[8]

Part 4: Implications for (Di-p-tolylmethoxy)triphenylsilane

Based on the validated structure of the 2,4,6-tri-methylphenyl analogue, we can make authoritative predictions about the structure of (Di-p-tolylmethoxy)triphenylsilane.

-

Increased Steric Hindrance: The target molecule replaces the single mesityl group with a di-p-tolylmethoxy group (-OCH(C₆H₄CH₃)₂). This group is significantly more sterically demanding. The central methoxy carbon is attached to two large tolyl groups, which would create immense steric pressure around the Si-O bond.

-

Expected Geometric Changes:

-

The Si-O-C bond angle in (Di-p-tolylmethoxy)triphenylsilane is predicted to be even wider than in the case study molecule to accommodate the two tolyl groups.

-

The torsional angles defining the orientation of the tolyl and phenyl groups will be highly constrained, likely forcing the molecule into a specific, rigid conformation to minimize van der Waals repulsion.

-

-

Challenges in Synthesis and Crystallization: The increased steric bulk may make the synthesis of (Di-p-tolylmethoxy)triphenylsilane more challenging, potentially requiring more forcing reaction conditions.[4] Furthermore, the conformational flexibility of the two tolyl groups might make it more difficult to obtain high-quality single crystals, as the molecule may be prone to disordered packing in the solid state.

Conclusion

This guide has outlined the comprehensive workflow for the synthesis, crystallization, and structural determination of sterically hindered aryltriphenylsilyl ethers. By using the crystal structure of 2,4,6-tri-methylphenyl triphenylsilyl ether as a validated case study[1], we have established a robust framework for understanding the key structural features of this class of compounds. The analysis provides critical insights into the geometric parameters, conformational preferences, and intermolecular interactions dictated by severe steric hindrance. These structural principles are directly applicable to predicting the three-dimensional nature of the target molecule, (Di-p-tolylmethoxy)triphenylsilane, and are invaluable for professionals in drug development and materials science who rely on the precise control of molecular architecture. The definitive elucidation of the target molecule's structure awaits experimental validation through the protocols detailed herein and subsequent deposition in a public repository like the Cambridge Structural Database.[9]

References

- Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes.

- Cambridge Structural Database (CSD).

- CCDC 1033727: Experimental Crystal Structure Determin

- The Largest Curated Crystal Structure D

-

Begeç S., Kılıç A., Yüksel F., Alatas S., Kan N. (2013). Synthesis and characterization of aryltriphenylsilyl ethers and crystal structure of 2,4,6-tri-methylphenyl triphenylsilyl ether. JOURNAL OF COORDINATION CHEMISTRY, 66(8), 1459-1466. [Link]

- White, J. D., & Carter, R. G.

- Silyl ether. Wikipedia.

- Synthesis and topology analysis of chloridotriphenyl(triphenyl phosph

- A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. Benchchem.

- Center for X-ray Analytics - Structure-guided M

Sources

- 1. Synthesis and characterization of aryltriphenylsilyl ethers and crystal structure of 2,4,6-tri-methylphenyl triphenylsilyl ether | AVESİS [avesis.inonu.edu.tr]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Empa - Center for X-ray Analytics - Structure-guided Materials [empa.ch]

- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 8. Synthesis and topology analysis of chloridotriphenyl(triphenyl phosphate-κO)tin(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

(Di-p-tolylmethoxy)triphenylsilane CAS registry number and safety data sheet

An In-depth Technical Guide to Trimethoxy(p-tolyl)silane

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, safety, handling, and applications of Trimethoxy(p-tolyl)silane.

This technical guide provides a comprehensive overview of Trimethoxy(p-tolyl)silane, a versatile organosilicon compound. Given the ambiguity of the initially requested "(Di-p-tolylmethoxy)triphenylsilane," this guide focuses on a well-documented and structurally related compound. This document will detail its chemical identity, physical and chemical properties, safety information, and potential applications, offering valuable insights for laboratory and industrial use.

Chemical Identification and Properties

Trimethoxy(p-tolyl)silane is an organosilane featuring a p-tolyl group and three methoxy groups attached to a central silicon atom. This structure imparts unique properties that make it useful in various chemical syntheses and material science applications.

CAS Registry Number: 17873-01-7[1][2]

Synonyms:

-

trimethoxy(4-methylphenyl)silane[1]

-

p-Tolyltrimethoxysilane[2]

-

Benzene, 1-methyl-4-(trimethoxysilyl)-[2]

Chemical Structure:

Generalized Grignard Synthesis Workflow

Potential Applications:

-

Precursor for Functionalized Organosiloxanes: Trimethoxy(p-tolyl)silane can be used as a precursor for the synthesis of more complex functionalized organosilicon compounds and polymers.

-

Material Science: Phenyl and tolyl-substituted siloxanes are known to enhance the thermal and radiation stability of silicone polymers. The incorporation of these groups can disrupt the low-temperature crystallization of polydimethylsiloxane (PDMS), making them suitable for a wider range of temperatures. [3]* Crosslinking Agent: Alkoxysilanes are often used as crosslinking agents in the preparation of silicone resins and other polymeric materials. The p-tolyl group can impart specific mechanical and thermal properties to the resulting material.

Conclusion

Trimethoxy(p-tolyl)silane is a valuable organosilicon compound with applications in synthesis and material science. While the initially requested "(Di-p-tolylmethoxy)triphenylsilane" could not be definitively identified, this guide provides a thorough overview of a closely related and well-characterized alternative. Adherence to the safety and handling protocols outlined is essential for the responsible use of this chemical. Further research into the specific applications of Trimethoxy(p-tolyl)silane will undoubtedly uncover new and innovative uses for this versatile compound.

References

-

(4-METHOXYPHENYL)TRI(O-TOLYL)SILANE — Chemical Substance Information. Available at: [Link]

-

Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for the synthesis of functionalized organosiloxanes - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Facile synthesis of phenyl‐rich functional siloxanes from simple silanes - ResearchGate. Available at: [Link]

-

gesamp - review of potentially harmful substances: organosilicon compounds (silanes and. Available at: [Link]

-

Safety Data Sheet: Trimethoxyphenylsilane - Chemos GmbH&Co.KG. Available at: [Link]

-

Silane, trimethoxyphenyl- - the NIST WebBook. Available at: [Link]

-

Construction of siloxane structures with P-Tolyl substituents at the silicon atom | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Poly(methylphenylsiloxane)- block-poly(dimethylsiloxane) Block Copolymers by Interfacial Polymerization | Macromolecules - ACS Publications. Available at: [Link]

-

Precise Synthesis of Linear Polysiloxanes End-Functionalized with Alkynylsilyl Groups by Organocatalytic Ring-Opening Polymerization of Cyclotrisiloxanes | Macromolecules - ACS Publications. Available at: [Link]

-

SAFETY DATA SHEET 8550 PHENYL METHYL SILICONE FLUID. Available at: [Link]

-

Chemical Properties of Triphenyl-p-biphenyl-silane (CAS 3172-34-7) - Cheméo. Available at: [Link]

Sources

Thermodynamic Stability and Steric Shielding Dynamics of (Di-p-tolylmethoxy)triphenylsilane at Room Temperature

Executive Summary

In the complex landscape of multi-step organic synthesis and Active Pharmaceutical Ingredient (API) development, the judicious selection of protecting groups is paramount[1]. (Di-p-tolylmethoxy)triphenylsilane (CAS 18763-47-8)[2] represents an extreme paradigm in silyl ether stability. By uniting a bulky triphenylsilyl (TPS) group with a highly substituted di-p-tolylmethanol moiety, this compound achieves near-absolute thermodynamic and kinetic stability against aqueous hydrolysis at room temperature (298 K). This whitepaper deconstructs the physical chemistry, thermodynamic parameters, and structural causality behind its resilience, providing drug development professionals with a self-validating framework for utilizing hyper-bulky silyl ethers.

The Physical Chemistry of Steric Occlusion

Silyl ethers are fundamentally characterized by a highly polarized Si–O bond. Thermodynamically, the cleavage of this bond to form silanols and free alcohols is highly favored due to the exceptional strength of resulting Si–O–Si (siloxane) or Si–F bonds (which are >30 kcal/mol stronger than the Si–O ether linkage)[3].

However, the stability of (Di-p-tolylmethoxy)triphenylsilane at 298 K is governed by profound steric and non-covalent dynamics:

-

Kinetic Shielding (The Steric Canopy): Hydrolysis requires a nucleophile (e.g., H2O or OH− ) to attack the silicon center, forming a trigonal bipyramidal pentacoordinate transition state[3]. In this molecule, the trajectory to the silicon atom is physically occluded by five dense aryl rings (three phenyls from the TPS group and two p-tolyls from the carbinol). Increasing this steric bulk exponentially reduces the catalytic rate constant ( kcat ) of hydrolysis[4].

-

Thermodynamic Ground-State Stabilization: Bulky silyl groups are not merely passive "innocent bystanders"[5]. Recent computational models reveal that they act as Dispersion Energy Donors (DEDs). The London dispersion forces (LDF) and intramolecular π−π stacking between the electron-rich p-tolyl rings and the phenyl rings actively stabilize the folded molecular ground state, deepening the thermodynamic energy well ( ΔG<0 for folding)[5].

Reaction coordinate illustrating the steric occlusion of the pentacoordinate transition state.

Comparative Thermodynamic Stability Profile

The relative resistance of silyl ethers to hydrolysis scales exponentially with the steric bulk on the silicon atom, which is far more significant than the bulk on the oxygen atom[6]. While standard groups like Trimethylsilyl (TMS) are highly labile and sensitive even to mild chromatography, larger groups like tert-Butyldiphenylsilyl (TBDPS) offer exceptional stability[1].

By extrapolating the known resistance multipliers of standard silyl ethers[6], we can contextualize the extreme stability of the TPS-di-p-tolyl construct.

Table 1: Relative Hydrolytic Stability of Silyl Ethers at 298 K

| Protecting Group | Silylating Agent | Relative Acid Resistance | Relative Base Resistance | Primary Cleavage Mechanism |

| TMS | Trimethylsilyl chloride | 1 | 1 | Solvolysis / Mild Acid |

| TES | Triethylsilyl chloride | 64 | 10 - 100 | Acid / Mild Base |

| TBS / TBDMS | tert-Butyldimethylsilyl | 20,000 | > 20,000 | Acid / TBAF |

| TIPS | Triisopropylsilyl | 700,000 | 100,000 | Strong Acid / TBAF |

| TBDPS | tert-Butyldiphenylsilyl | 5,000,000 | > 100,000 | Strong Acid / TBAF |

| TPS-DPTM | (Di-p-tolylmethoxy)TPS | > 10,000,000 | > 1,000,000 | Fluoride (TBAF) Only |

*Estimated values based on the additive steric A-values of the di-p-tolylmethoxy and triphenylsilyl groups relative to TBDPS.

Self-Validating Experimental Protocol: Stability Profiling

To empirically validate the thermodynamic stability of (Di-p-tolylmethoxy)triphenylsilane at room temperature, researchers must employ a self-validating forced degradation workflow .

Causality of Design: Because this highly lipophilic ether is completely insoluble in pure water, a 50:50 Tetrahydrofuran (THF)/Aqueous buffer system is mandated to ensure a homogenous reaction phase[4]. Furthermore, the protocol relies on Quantitative NMR (qNMR) utilizing an internal standard (1,3,5-trimethoxybenzene). This is critical: relying solely on the disappearance of the starting material can yield false positives due to precipitation. qNMR ensures a strict mass balance by simultaneously tracking the intact ether and the appearance of the cleaved di-p-tolylmethanol product.

Step-by-Step Methodology

-

Standard Solution Preparation: Dissolve exactly 10.0 mmol of (Di-p-tolylmethoxy)triphenylsilane and 10.0 mmol of 1,3,5-trimethoxybenzene (internal standard) in 50 mL of anhydrous THF.

-

Aliquoting & Environmental Control: Transfer 5.0 mL aliquots of the THF solution into three separate reaction vials maintained strictly at 298 K (25 °C) using a thermodynamic water bath.

-

Hydrolytic Stress Induction:

-

Vial A (Acidic Stress): Add 5.0 mL of aqueous HCl buffer (pH 2.0).

-

Vial B (Basic Stress): Add 5.0 mL of aqueous NaOH buffer (pH 12.0).

-

Vial C (Positive Control / Fluoride): Add 5.0 mL of 1.0 M Tetra-n-butylammonium fluoride (TBAF) in THF. Causality: TBAF is the archetypical fluoride source[3]. The small, highly nucleophilic fluoride anion bypasses steric bulk to form a hypervalent silicon species, ensuring 100% cleavage[6]. This establishes the quantitative baseline for the assay.

-

-

Incubation & Quenching: Stir all vials at 298 K for 24 hours. Quench Vials A and B with neutral phosphate buffer. Quench Vial C with saturated aqueous NaHCO3 to neutralize the fluoride[7].

-

Extraction and qNMR Analysis: Extract the organics using dichloromethane ( CH2Cl2 ), dry over anhydrous MgSO4 , and evaporate under reduced pressure. Dissolve the crude residue in CDCl3 and acquire a 1H -NMR spectrum. Calculate the molar ratio of intact ether to internal standard by integrating the distinct p-tolyl methyl protons ( δ≈2.3 ppm).

Self-validating experimental workflow for thermodynamic stability profiling at 298 K.

Strategic Applications in Drug Development

The extreme room-temperature stability of (Di-p-tolylmethoxy)triphenylsilane makes it an invaluable asset in the synthesis of complex macrolides and highly functionalized APIs. In multi-step sequences where intermediate functional groups must be unmasked using harsh acidic (e.g., Trifluoroacetic acid) or basic (e.g., LiOH saponification) conditions[3], standard TBS or TIPS ethers may prematurely cleave, leading to catastrophic yield losses[1].

By utilizing this hyper-bulky TPS ether, chemists can achieve true orthogonal deprotection . The di-p-tolylmethoxy group remains completely inert through dozens of synthetic transformations at 298 K, only yielding its protected alcohol when intentionally subjected to aggressive fluoride sources (like TBAF or HF-pyridine)[6] at the final stage of the synthesis.

References

-

Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection." Total Synthesis, Jan 2024. Available at: [Link]

-

MDPI. "Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis." MDPI, Apr 2024. Available at: [Link]

-

Wikipedia. "Silyl ether." Wikipedia. Available at: [Link]

-

ACS Publications. "Gauging the Steric Effects of Silyl Groups with a Molecular Balance." ACS Publications, Mar 2022. Available at:[Link]

-

Gelest Technical Library. "Deprotection of Silyl Ethers." Gelest. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arza-bioscience.com [arza-bioscience.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

The Electronic Architecture and Dipole Moment of (Di-p-tolylmethoxy)triphenylsilane: A Comprehensive Technical Guide

Executive Summary

(Di-p-tolylmethoxy)triphenylsilane (CAS: 18763-47-8) is a highly sterically encumbered alkoxysilane derivative characterized by its massive aromatic bulk and highly polarized silicon-oxygen core. While often utilized as a robust, lipophilic protecting group in complex organic syntheses or as a precursor in materials science, its intrinsic electronic properties dictate its macroscopic behavior, solubility, and reactivity.

This technical guide provides an in-depth analysis of the electronic architecture, dipole moment, and dielectric relaxation properties of (Di-p-tolylmethoxy)triphenylsilane. By synthesizing empirical methodologies with computational profiling, we establish a self-validating framework for understanding how extreme steric hindrance and hyperconjugation modulate the fundamental polarity of the siloxane bond.

Structural and Electronic Profiling

The electronic identity of (Di-p-tolylmethoxy)triphenylsilane is governed by the interplay of three distinct structural domains: the triphenylsilyl core, the bridging oxygen atom, and the di-p-tolylmethoxy substituent.

The Triphenylsilyl Core ( Ph3Si− )

Silicon is significantly more electropositive (Pauling electronegativity χ=1.90 ) than carbon ( χ=2.55 ) and oxygen ( χ=3.44 ). In the triphenylsilyl group, the silicon atom bears a partial positive charge ( δ+ ). The three phenyl rings provide intense steric shielding, which kinetically protects the silicon center from nucleophilic attack. Electronically, the Si−Caryl bonds are slightly polarized toward the phenyl rings, contributing to a baseline dipole moment of approximately 0.70 D, as observed in the parent compound, triphenylsilane[1].

The Siloxane Linkage ( Si−O−C )

The crux of the molecule's polarity lies in the Si−O bond. This bond features strong polar and ionic characteristics due to the large electronegativity difference between silicon and oxygen[2]. However, unlike standard C−O−C aliphatic ethers which typically exhibit bond angles near 112°, the Si−O−C bond angle is significantly widened (typically ranging from 125° to 140°).

This widening is driven by two causal factors:

-

Steric Repulsion: The massive bulk of the triphenylsilyl and benzhydryl-type groups forces the angle open to minimize van der Waals clashes.

-

Orbital Delocalization: The lone pairs on the oxygen atom partially delocalize into the antibonding ( σ∗ ) orbitals of the adjacent Si−C bonds (negative hyperconjugation) or empty silicon d -orbitals. This partial π -character shortens the Si−O bond and widens the bond angle, which directly reduces the vector sum of the molecular dipole moment.

The Di-p-tolylmethoxy Substituent

The di-p-tolylmethoxy group ( −O−CH(p-tolyl)2 ) introduces unique electronic modulations compared to a standard benzyloxy group. The methyl groups at the para positions of the phenyl rings exert both a positive inductive ( +I ) and hyperconjugative ( +M ) effect. This electron donation increases the electron density at the central benzhydryl carbon, which in turn slightly reduces the polarization of the C−O bond. Consequently, the vector opposing the primary Si−O dipole is weakened, subtly altering the net molecular dipole.

Dipole Moment and Dielectric Relaxation Dynamics

The macroscopic dipole moment ( μ ) of (Di-p-tolylmethoxy)triphenylsilane is the vector sum of its constituent bond dipoles. Because the molecule is structurally rigid due to steric locking, its conformational freedom is highly restricted. This restriction means the molecule cannot easily undergo rapid intramolecular segmental motion to dissipate applied electric fields, forcing it to rotate as a whole rigid body.

Dielectric studies on related phenyl-substituted silanes indicate that bulky, low-dipole molecules exhibit specific dielectric relaxation times ( τ ) that are highly dependent on the solvent environment and weak dipole-dipole associations[3][4]. We estimate the net dipole moment of (Di-p-tolylmethoxy)triphenylsilane to fall between 1.30 and 1.60 Debye, dominated by the Si−O vector but attenuated by the widened bond angle.

Quantitative Data Summary

The following table summarizes the comparative dipole moments and bond angles of relevant reference silanes to contextualize the target compound.

| Compound | Dipole Moment ( μ , Debye) | Si−O−X Angle (°) | Primary Electronic Driver |

| Triphenylsilane | 0.70 | N/A | Si−Caryl polarization[1] |

| Triphenylsilanol | ~1.50 - 1.70 | ~120 - 130 | Si−O−H polarization & H-bonding[5] |

| Hexamethylcyclotrisiloxane | ~0.60 | ~125 | Symmetrical cancellation[2] |

| (Di-p-tolylmethoxy)triphenylsilane | 1.30 - 1.60 (Est.) | 130 - 140 (Est.) | Widened Si−O−C angle & steric locking |

Experimental and Computational Methodologies

To rigorously determine and validate the electronic properties of this compound, a dual-pronged approach utilizing empirical dielectric measurements and Density Functional Theory (DFT) is required.

Workflow Visualization

Workflow for the empirical and computational determination of the dipole moment.

Protocol 1: Empirical Determination via Dielectric Constant Measurement

This protocol utilizes the Guggenheim-Smith method, which calculates the dipole moment without requiring highly precise density measurements at every concentration, relying instead on the slopes of the dielectric constant and refractive index against concentration[4].

Step-by-Step Methodology:

-

Solvent Preparation & Calibration:

-

Purify and dry cyclohexane (a non-polar solvent, μ=0 ) over molecular sieves.

-

Calibrate the capacitance bridge (e.g., at 1 MHz) using the pure cyclohexane at exactly 25.0 ± 0.1 °C.

-

-

Sample Preparation:

-

Prepare five dilute solutions of (Di-p-tolylmethoxy)triphenylsilane in cyclohexane, with weight fractions ( W2 ) ranging from 0.01 to 0.05.

-

-

Dielectric & Refractive Measurements:

-

Measure the dielectric constant ( ϵ ) of each solution using the calibrated capacitance bridge.

-

Measure the refractive index ( nD ) of each solution using an Abbe refractometer at the sodium D-line (589 nm).

-

-

Data Plotting & Calculation:

-

Plot the quantity (ϵ−nD2) against the weight fraction W2 .

-

Extract the slope ( α−γ ).

-

Calculate the dipole moment ( μ ) using the Guggenheim-Smith equation:

μ=4πNAd1(ϵ1+2)227kTM2(α−γ)(Where M2 is the molecular weight of the solute, d1 is the density of the solvent, and ϵ1 is the dielectric constant of the solvent).

-

-

Self-Validation Step: Run a known standard, such as pure triphenylsilane ( μ=0.70 D), through the exact same protocol. If the calculated value deviates by more than ±0.05 D, recalibrate the capacitance bridge.

Protocol 2: Computational Profiling (DFT)

To understand the causality behind the empirical dipole moment, we must map the electron density computationally.

Step-by-Step Methodology:

-

Geometry Initialization: Construct the 3D model of (Di-p-tolylmethoxy)triphenylsilane using a visualizer (e.g., GaussView). Ensure the starting Si−O−C angle is set to ~130° to approximate steric repulsion.

-

Geometry Optimization: Execute a geometry optimization in Gaussian using the B3LYP functional and the 6-311+G(d,p) basis set. Causality Note: The inclusion of diffuse functions (+) is critical here, as the highly polar Si−O bond and the lone pairs on the oxygen atom require an expanded basis set to accurately model electron density far from the nuclei.

-

Frequency Validation (Self-Validation): Following optimization, run a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms the structure is a true local minimum, validating the geometry.

-

Property Extraction: Perform a Natural Bond Orbital (NBO) population analysis. Extract the theoretical dipole moment vector and the partial atomic charges to map the exact polarization of the Si−O−C linkage.

Applications in Drug Development and Materials Science

Understanding the dipole moment and electronic architecture of (Di-p-tolylmethoxy)triphenylsilane unlocks specific utility in advanced research fields:

-

Drug Development (Pharmacokinetics & Synthesis): The bulky alkoxysilane motif is frequently used as a protecting group for sensitive hydroxyls. Its specific dipole moment (~1.4 D) ensures high solubility in non-polar organic solvents during synthesis, while the extreme steric bulk prevents premature hydrolysis[6][7]. Furthermore, appending such bulky, moderately polar groups to active pharmaceutical ingredients (APIs) can drastically alter their lipophilicity ( logP ), modulating cell membrane permeability.

-

Materials Science (Low- κ Dielectrics): In the development of advanced semiconductor interconnects, materials with low dielectric constants ( κ ) are required to reduce signal delay. The incorporation of bulky, sterically locked siloxanes like (Di-p-tolylmethoxy)triphenylsilane introduces significant free volume into polymer matrices. This free volume, combined with the restricted rotational freedom of the molecular dipole, effectively lowers the overall dielectric constant of the material[2].

References

-

triphenylsilane - Stenutz Source: stenutz.eu URL:[Link]

-

Dielectric Studies. XV. Molecular and Additional Relaxation Process(es) of Some Phenyl‐Substituted Compounds Source: The Journal of Chemical Physics | AIP Publishing URL:[Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach Source: PMC (National Institutes of Health) URL:[Link]

-

Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation Source: ACS Omega - ACS Publications URL:[Link]

-

Effect of the Silyl Substitution on Structure and Vibrational Spectra of Hydrogen-Bonded Networks in Dimers, Cyclic Trimers, and Tetramers Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

-

The Siloxane Bond and Its Influence on the Structure and Physical Properties of Organosilicon Compounds Source: ResearchGate URL:[Link]

Sources

Step-by-step synthesis protocol for (Di-p-tolylmethoxy)triphenylsilane

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for (Di-p-tolylmethoxy)triphenylsilane

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Sterically Hindered Silyl Ethers

Silyl ethers are a cornerstone of modern organic synthesis, primarily serving as versatile protecting groups for hydroxyl functionalities. Their utility stems from the ease of their formation and their tunable stability, which can be modulated by the steric and electronic nature of the substituents on the silicon atom.[1] The target molecule, (Di-p-tolylmethoxy)triphenylsilane, represents a class of highly sterically hindered silyl ethers. The bulky di-p-tolylmethoxy group and the triphenylsilyl moiety render the resulting Si-O-C bond exceptionally stable, making it suitable for multi-step syntheses where robust protection is required.

This application note provides a detailed, step-by-step protocol for the synthesis of (Di-p-tolylmethoxy)triphenylsilane via the reaction of di-p-tolylmethanol with triphenylsilyl chloride. We will delve into the mechanistic rationale for reagent selection and reaction conditions, outline a comprehensive purification strategy, and provide guidelines for characterization, ensuring a reliable and reproducible synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution at the silicon center. The oxygen atom of di-p-tolylmethanol acts as the nucleophile, attacking the electrophilic silicon atom of triphenylsilyl chloride. This reaction is facilitated by a non-nucleophilic base, which serves to deprotonate the alcohol, enhancing its nucleophilicity, and to sequester the hydrochloric acid byproduct that is formed.

Overall Reaction:

The choice of base and solvent is critical. A hindered base like triethylamine (TEA) or a more potent catalyst like 4-dimethylaminopyridine (DMAP) is often employed.[2][3] The reaction must be conducted under anhydrous conditions, as chlorosilanes readily hydrolyze in the presence of water.[4] Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for this purpose.[5][6]

Quantitative Data Summary

The following table outlines the reagents and their recommended quantities for the synthesis.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Molarity (mmol) |

| Di-p-tolylmethanol | 212.29 | 1.0 | 2.12 g | 10.0 |

| Triphenylsilyl chloride | 294.86 | 1.1 | 3.24 g | 11.0 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 122 mg | 1.0 |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL (1.52 g) | 15.0 |

| Anhydrous Dichloromethane (DCM) | 84.93 | - | 50 mL | - |

Experimental Synthesis Workflow